4-Bromo-2-fluorothiophenol

Quantum Dot Light-Emitting Diodes Self-Assembled Monolayers Interfacial Engineering

4-Bromo-2-fluorothiophenol (CAS: 174414-93-8) is a halogenated aromatic thiol distinguished by a unique 2-fluoro, 4-bromo substitution pattern on a benzene ring. This specific arrangement of electron-withdrawing substituents creates a highly polarized aromatic system with a predicted pKa of 5.46±0.48, indicating moderate thiol acidity.

Molecular Formula C6H4BrFS
Molecular Weight 207.07 g/mol
CAS No. 174414-93-8
Cat. No. B183962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluorothiophenol
CAS174414-93-8
Molecular FormulaC6H4BrFS
Molecular Weight207.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)S
InChIInChI=1S/C6H4BrFS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
InChIKeyKENIDQSHNHNYOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluorothiophenol: A Dual-Halogenated Thiophenol Building Block for Medicinal Chemistry and Advanced Materials


4-Bromo-2-fluorothiophenol (CAS: 174414-93-8) is a halogenated aromatic thiol distinguished by a unique 2-fluoro, 4-bromo substitution pattern on a benzene ring . This specific arrangement of electron-withdrawing substituents creates a highly polarized aromatic system with a predicted pKa of 5.46±0.48, indicating moderate thiol acidity . Unlike many thiophenols which are solids, this compound is a clear, colorless liquid at room temperature, offering distinct handling and formulation advantages in certain synthetic workflows .

Why Unsubstituted or Mono-Halogenated Thiophenols Are Not a Direct Replacement for 4-Bromo-2-fluorothiophenol


The 2-fluoro, 4-bromo substitution pattern is not a simple sum of its parts; it creates a synergistic electronic and steric environment that is critical for both reactivity and function. Unsubstituted thiophenol (C6H5SH) lacks the ortho-fluorine's strong inductive effect and the para-bromine's heavy atom effect for cross-coupling, rendering it unsuitable for applications requiring these specific properties [1]. Mono-halogenated analogs like 4-bromothiophenol or 2-fluorothiophenol offer only a fraction of the polarity and steric bulk, and their different physical states (solid vs. liquid) and pKa values (~6.5 for unsubstituted thiophenol) will alter reaction kinetics, selectivity, and self-assembly behavior. The presence of both a strong -I substituent (F) and a heavy leaving group (Br) is essential for achieving the desired balance of electronic modulation and synthetic versatility.

Quantitative Performance Data for 4-Bromo-2-fluorothiophenol in QLEDs, Nanoclusters, Antibacterial Assays, and Thiol Acidity


Enhanced External Quantum Efficiency (EQE) in InP QLEDs via 4-Bromo-2-fluorothiophenol Self-Assembled Monolayer

In green indium phosphide (InP) quantum dot light-emitting diodes (QLEDs), the introduction of a self-assembled monolayer (SAM) of 4-bromo-2-fluorothiophenol (SAM-BFTP) significantly enhanced device performance compared to a control device lacking the SAM [1]. The SAM-BFTP device achieved a maximum external quantum efficiency (EQE) of 8.46% and a peak luminance of 18,356 cd m⁻² [1].

Quantum Dot Light-Emitting Diodes Self-Assembled Monolayers Interfacial Engineering Optoelectronics

Tunable Optical Bandgap in Silver Nanoclusters via Halide Substitution on the Thiophenol Ligand

In a series of face-centered cubic (fcc) silver nanoclusters, Ag14(SC6H4X)12(PPh3)8, varying the halogen (X = F, Cl, Br) on the para-position of the thiophenolate ligand directly modulates the optical and electrochemical bandgap [1]. The study utilized 4-fluorothiophenol (FBT), 4-chlorothiophenol (CBT), and 4-bromothiophenol (BBT) as ligands, demonstrating that the electronic effect of the halide, mediated by intra- and intercluster π-π interactions, governs the nanocluster's properties [1].

Atomically Precise Nanoclusters Photophysical Properties Ligand Engineering Structure-Property Relationships

Moderate Antibacterial Activity Against Enterococcus faecalis

4-Bromo-2-fluorothiophenol has been reported to exhibit antibacterial activity against the Gram-positive bacterium Enterococcus faecalis CECT 481 [1]. In a microbroth dilution assay, the compound inhibited microbial growth with an IC50 value of 3.19 μM (3190 nM) [1].

Antibacterial Infectious Disease Drug Discovery Structure-Activity Relationship

Predicted Thiol Acidity (pKa) and Physical State Compared to Unsubstituted Thiophenol

The predicted pKa of 4-bromo-2-fluorothiophenol is 5.46 ± 0.48, which is significantly lower than that of unsubstituted thiophenol (pKa ≈ 6.5) . Additionally, 4-bromo-2-fluorothiophenol is a clear, colorless liquid at room temperature, in contrast to thiophenol, which is a solid at room temperature [1].

Physicochemical Properties Reactivity Formulation Synthetic Planning

Where the Unique Profile of 4-Bromo-2-fluorothiophenol Delivers the Greatest Impact


Interfacial Engineering in Quantum Dot Light-Emitting Diodes (QLEDs)

Based on its demonstrated ability to form a performance-enhancing self-assembled monolayer (SAM) in InP QLEDs, 4-bromo-2-fluorothiophenol is a strong candidate for interfacial modification in a wide range of optoelectronic devices, including other types of QLEDs, perovskite LEDs, and organic photovoltaics. Its molecular dipole and the resulting shift in vacuum energy level can be exploited to tune charge injection barriers and suppress exciton quenching at critical device interfaces [1].

Ligand Design for Atomically Precise Metal Nanoclusters

Research on silver nanoclusters demonstrates that the halogen on a thiophenol ligand is a key variable for tuning optical and electrochemical properties [2]. The dual-halogenated nature of 4-bromo-2-fluorothiophenol provides an additional, more complex electronic and steric environment compared to mono-halogenated thiophenols. This makes it a valuable building block for synthesizing new families of gold, silver, and copper nanoclusters with potentially novel photoluminescence, catalytic, or sensing properties.

Medicinal Chemistry as a Dual-Functionalized Core Scaffold

The reported antibacterial activity against E. faecalis, with an IC50 of 3.19 μM [3], provides an initial validation of the scaffold's biological relevance. More importantly, the molecule's architecture is ideal for further elaboration: the bromine atom serves as a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), while the fluorine atom can be used to modulate metabolic stability, lipophilicity, and binding affinity in drug candidates. This dual functionality makes it a versatile starting point for the synthesis of diverse, patentable chemical libraries.

Synthesis of Advanced Building Blocks via Selective Cross-Coupling

The combination of a strong ortho-fluorine substituent and a para-bromine creates a polarized aromatic ring with a single, well-defined site for transition metal-catalyzed cross-coupling. The electron-withdrawing fluorine can activate the bromine for oxidative addition, while its ortho-position may offer opportunities for directing group effects in C-H activation chemistry. This makes 4-bromo-2-fluorothiophenol a strategic intermediate for the efficient, regioselective synthesis of complex biaryl thioethers and other advanced intermediates for pharmaceuticals and agrochemicals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-fluorothiophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.